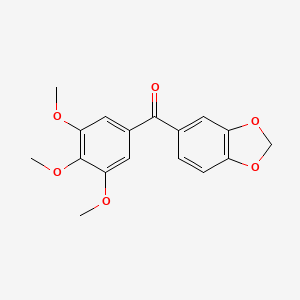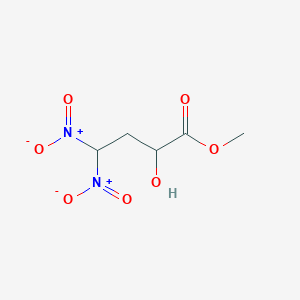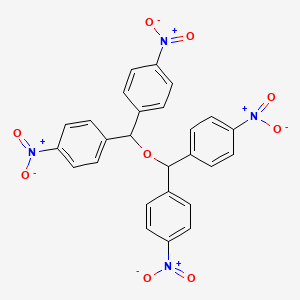
1,3-Benzodioxol-5-yl-(3,4,5-trimethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring substituted with a 3,4,5-trimethoxybenzoyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 1,3-benzodioxole in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. Common bases used in this reaction include pyridine or triethylamine.
Industrial Production Methods
On an industrial scale, the production of 3,4,5-trimethoxybenzoyl chloride, a key intermediate, can be achieved through the bromination of p-cresol followed by nucleophilic substitution with sodium methoxide . The resulting product is then reacted with 1,3-benzodioxole under controlled conditions to yield 5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole.
化学反应分析
Types of Reactions
5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
科学研究应用
5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it has been shown to inhibit the growth of tumor cell lines by interfering with microtubule dynamics .
相似化合物的比较
Similar Compounds
3,4,5-Trimethoxybenzoic acid: This compound is structurally similar and also contains the trimethoxybenzene moiety.
3,4,5-Trimethoxybenzaldehyde: Another related compound with similar functional groups.
3,4,5-Trimethoxybenzyl alcohol: Shares the trimethoxybenzene structure but differs in the functional group attached.
Uniqueness
5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole is unique due to the presence of both the benzodioxole ring and the 3,4,5-trimethoxybenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
6327-54-4 |
|---|---|
分子式 |
C17H16O6 |
分子量 |
316.30 g/mol |
IUPAC 名称 |
1,3-benzodioxol-5-yl-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H16O6/c1-19-14-7-11(8-15(20-2)17(14)21-3)16(18)10-4-5-12-13(6-10)23-9-22-12/h4-8H,9H2,1-3H3 |
InChI 键 |
OIUSXYOSZDCLLJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)


![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)
![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)



![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)


